molecular formula C20H17FN2O3S B2763960 (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1448048-01-8

(4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2763960
CAS No.: 1448048-01-8
M. Wt: 384.43
InChI Key: DFQSKHGDDUCLKZ-UHFFFAOYSA-N
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Description

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a hybrid molecule featuring a pyrrole-substituted phenyl group linked via a ketone bridge to a 3-((4-fluorophenyl)sulfonyl)azetidine moiety. Key structural attributes include:

  • Azetidine ring: A strained 4-membered heterocycle that enhances metabolic stability compared to larger rings (e.g., piperidine).
  • 4-Fluorophenylsulfonyl group: A strong electron-withdrawing substituent that may influence solubility and target binding.
  • Pyrrole-phenyl system: A planar aromatic system capable of π-π stacking interactions.

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c21-16-5-9-18(10-6-16)27(25,26)19-13-23(14-19)20(24)15-3-7-17(8-4-15)22-11-1-2-12-22/h1-12,19H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQSKHGDDUCLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl and fluorophenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl and fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrrole ring and phenyl groups can participate in π-π stacking interactions, while the fluorophenyl sulfonyl group can form hydrogen bonds with biological molecules. The azetidinone moiety can act as a reactive site for covalent bonding with enzymes or receptors.

Comparison with Similar Compounds

Structural Analogs with Azetidine/Sulfonyl Motifs

(a) (1-(4-Fluorophenyl)-1H-Indol-5-yl)(3-(4-(Thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone Hydrochloride ()
  • Key Differences :
    • Replaces the pyrrole-phenyl group with an indole system .
    • Incorporates a thiazole-carbonyl-piperazine side chain instead of a 4-fluorophenylsulfonyl group.
  • The hydrochloride salt form improves crystallinity and bioavailability .
(b) 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()
  • Key Differences :
    • Replaces azetidine with a 1,2,4-triazole-thioether system.
    • Uses a phenylsulfonyl group without fluorine substitution.
  • Impact: The triazole-thioether core may confer improved metabolic resistance but reduces ring strain compared to azetidine.

Analogs with Fluorophenyl/Aromatic Ketone Systems

(a) (E)-1-(4-Fluorophenyl)-3-Phenylprop-2-en-1-one (Chalcone Derivative, )
  • Key Differences :
    • Features a chalcone backbone (α,β-unsaturated ketone) instead of an azetidine-pyrrole system.
  • Impact :
    • The planar chalcone structure allows for strong π-π interactions but lacks the conformational rigidity of azetidine.
    • Dihedral angles between fluorophenyl and central benzene rings range from 7.14° to 56.26° , influencing crystallinity and solubility .
(b) (4-Ethylphenyl)(4-{1-(4-Fluorophenyl)-3-Methyl-6-[(4-Methylphenyl)Methyl]-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl}Piperazin-1-yl)Methanone ()
  • Key Differences :
    • Substitutes azetidine with a piperazine-pyrazolopyrimidine core.
    • Includes ethylphenyl and methylphenyl substituents.
  • Piperazine improves solubility compared to azetidine but reduces strain-induced reactivity .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Bioactivity Notes
Target Compound ~380 (estimated) Not reported Azetidine, sulfonyl, pyrrole Potential kinase inhibition
Chalcone Derivative ~260 132–230 α,β-unsaturated ketone Anticancer, antifungal
Triazole-Thioether ~450 Not reported Triazole, phenylsulfonyl Antimicrobial
Pyrazolopyrimidine-Piperazine ~600 Not reported Pyrazolopyrimidine, piperazine Kinase inhibition (e.g., JAK2)
Thiazole-Piperazine-Azetidine ~550 Crystalline Indole, thiazole, piperazine Pain management

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule with potential biological activity. Its structure suggests that it may interact with various biological targets, making it a candidate for research in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C22H20FN3O2S
  • Molecular Weight : 417.46 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of the compound can be categorized into several areas:

1. Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. These studies primarily focus on the inhibition of cancer cell proliferation and induction of apoptosis.

Case Study : A study demonstrated that derivatives of pyrrole exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that modifications to the pyrrole structure could enhance efficacy .

2. Antimicrobial Activity

Research has shown that compounds containing fluorophenyl and sulfonamide moieties possess antimicrobial properties. The presence of these functional groups in our compound may confer similar activities.

Data Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundC. albicans8 µg/mL

3. Neuroprotective Effects

The neuroprotective properties of similar compounds have been explored, particularly in relation to neurodegenerative diseases. Compounds with a pyrrole structure have shown promise in protecting neuronal cells from oxidative stress.

Research Findings : A study indicated that pyrrole derivatives could reduce neuronal cell death induced by glutamate toxicity, potentially through modulation of glutamate receptors . This suggests that our compound may also exhibit neuroprotective effects.

The mechanisms through which this compound exerts its biological activities likely involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the azetidine-sulfonyl-fluorophenyl moiety in this compound?

  • The synthesis of analogous azetidine-sulfonyl derivatives typically involves nucleophilic substitution or coupling reactions. For example, sulfonylation of the azetidine ring can be achieved using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Reaction optimization should focus on temperature control (0–25°C) and stoichiometric ratios to minimize byproducts like sulfonic acid esters .
  • Key validation : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) .

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data. Ensure high-quality crystals by optimizing solvent systems (e.g., methanol/water slow evaporation) .
  • Data interpretation : Validate bond lengths and angles against density functional theory (DFT) calculations to resolve ambiguities in sulfonyl-azetidine conformations .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyrrole and fluorophenyl groups.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
  • FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with biological targets like MAGL (monoacylglycerol lipase)?

  • Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (compound) by optimizing its 3D structure with Gaussian (DFT/B3LYP/6-31G*). Retrieve MAGL’s crystal structure (PDB ID: e.g., 3HJU) and define the active site using GRID or SiteMap .
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., JNJ-42226314). Perform MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns .

Q. What experimental approaches resolve contradictions in biological activity data (e.g., varying IC50 values across assays)?

  • Hypothesis : Contradictions may arise from assay conditions (e.g., buffer pH, ATP levels) or off-target effects.
  • Methodology :

  • Re-test activity under standardized conditions (e.g., 10% FBS, pH 7.4).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays).
  • Perform selectivity profiling against related enzymes (e.g., FAAH, COX-2) .

Q. How can SAR studies optimize the compound’s pharmacokinetic properties without compromising potency?

  • Modifications :

  • Replace the pyrrole with bioisosteres (e.g., pyrazole) to enhance metabolic stability.
  • Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility.
    • Evaluation :
  • Measure logP (shake-flask method) and metabolic stability (human liver microsomes).
  • Use PAMPA assays for passive permeability and CYP450 inhibition screening .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding affinities?

  • Root cause : Force field inaccuracies or solvation effects.
  • Resolution :

  • Re-optimize ligand conformations with explicit solvent models (e.g., TIP3P water).
  • Apply MM-PBSA/GBSA to calculate binding free energies post-MD simulations.
  • Validate with alanine scanning mutagenesis of the target protein .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing sulfonyl-azetidine intermediates?

  • Key steps :

  • Use anhydrous solvents (e.g., DCM, THF) under nitrogen.
  • Pre-activate sulfonyl chlorides with molecular sieves (4Å) to minimize hydrolysis.
  • Purify via recrystallization (e.g., ethanol/water) for high-purity intermediates (>98%) .

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